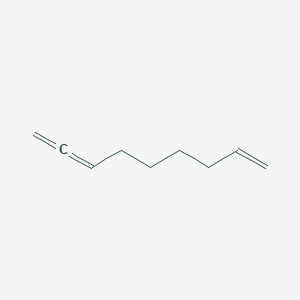
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid is a synthetic organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a phenyl ring substituted with a 2-chloroethyl group and an ethylamino group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid typically involves the reaction of 2-chloroethylamine with a suitable phenylpropionic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction may also require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of raw materials. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: A similar compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.
Chlorambucil: Another related compound with a similar structure and therapeutic application.
Uniqueness
3-(p-((2-Chloroethyl)ethylamino)phenyl)propionic acid is unique due to its specific substitution pattern and the presence of both a chloroethyl and an ethylamino group. This unique structure allows it to undergo a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6272-70-4 |
|---|---|
Fórmula molecular |
C13H18ClNO2 |
Peso molecular |
255.74 g/mol |
Nombre IUPAC |
3-[4-[2-chloroethyl(ethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H18ClNO2/c1-2-15(10-9-14)12-6-3-11(4-7-12)5-8-13(16)17/h3-4,6-7H,2,5,8-10H2,1H3,(H,16,17) |
Clave InChI |
SIMKXWVDNQATQF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC=C(C=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)
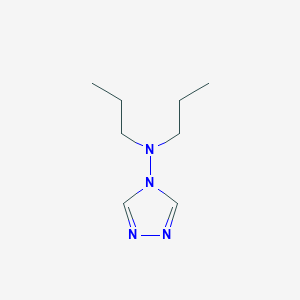
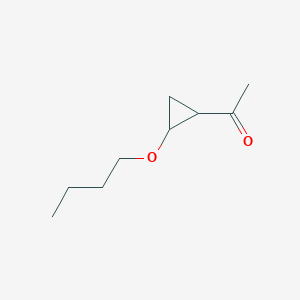

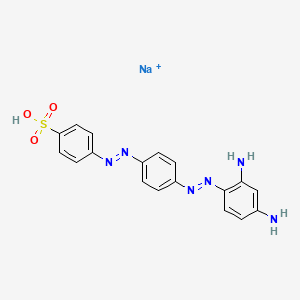
![[(1-Chloro-2,2-diethoxycyclopropyl)sulfanyl]benzene](/img/structure/B14731746.png)

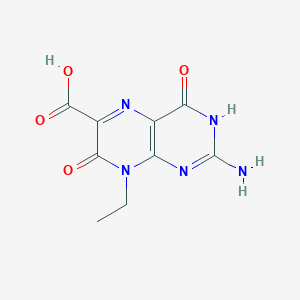
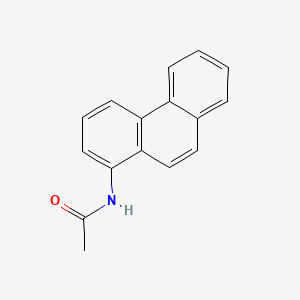

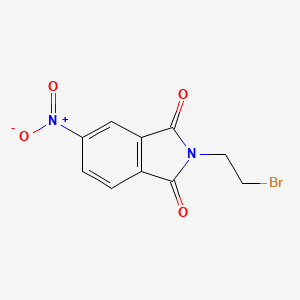
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
